molecular formula C₉H₈O₂ B147244 Cinnamic acid CAS No. 621-82-9

Cinnamic acid

Cat. No. B147244
CAS RN: 621-82-9
M. Wt: 148.16 g/mol
InChI Key: WBYWAXJHAXSJNI-UHFFFAOYSA-N
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Description

Cinnamic acid is a naturally occurring compound that has been identified as having a variety of biological activities, including antioxidant, anti-inflammatory, and cytotoxic properties. It is found in cinnamon bark and is characterized by a benzene ring, an alkene double bond, and an acrylic acid functional group. This structure allows for modification and the creation of various derivatives with enhanced biological efficacy .

Synthesis Analysis

Cinnamic acid and its derivatives can be synthesized through several methods. One common approach is the Knoevenagel condensation reaction, which has been used to produce simple cinnamic acids with significant biological activities . Another method involves the Wittig reaction, which has been employed to synthesize natural esters of substituted cinnamic acids . Additionally, a novel approach using boron tribromide has been reported for the direct synthesis of cinnamic acids from aromatic aldehydes and aliphatic carboxylic acids .

Molecular Structure Analysis

The molecular structure of cinnamic acid allows for the existence of E- and Z-isomers, which can be distinguished by their absorption spectra in solution. The Z-isomer exhibits a significant hypsochromic shift compared to the E-isomer, which is attributed to its non-planar and distorted structure . This structural versatility is key to the compound's biological functions and the development of its derivatives.

Chemical Reactions Analysis

Cinnamic acid derivatives undergo various chemical reactions due to the reactivity of the phenyl ring, the α,β-unsaturation, and the carboxylic acid functionality. These reactions have been explored in the context of creating antitumor agents . In superacid-catalyzed reactions, cinnamic acids can form dicationic intermediates, leading to products such as chalcones or indanones . The decarboxylative coupling of cinnamic acids with vinyl bromides under palladium catalysis is another reaction that has been studied, producing compounds with solid-state fluorescence .

Physical and Chemical Properties Analysis

Cinnamic acid derivatives exhibit a range of physical and chemical properties that contribute to their biological efficacy. For instance, the lipophilicity of phenyl-substituted acids has been correlated with their inhibitory activity against soybean lipoxygenase (LOX) . The ability of cinnamic acid to induce cytostasis and reverse malignant properties in human tumor cells has been linked to its potential as a differentiation-inducer, which may be due in part to the inhibition of protein isoprenylation . Furthermore, the biological activities of cinnamic acid derivatives, such as anti-TB, antibacterial, antimalarial, and anticancer activities, are influenced by the nature of the substituents incorporated into the molecule .

Scientific Research Applications

Anticancer Properties

Cinnamic acid derivatives have garnered significant attention in medicinal research due to their antitumor efficacy. The unique chemical structure of cinnamic acids, characterized by the 3-phenyl acrylic acid functionality, facilitates various chemical reactions leading to the synthesis of novel antitumor agents. This area of research, which explores the synthesis and biological evaluation of various cinnamoyl acids, esters, amides, hydrazides, and related derivatives, has seen a resurgence in the last two decades (De, Baltas, & Bedos-Belval, 2011).

Amelioration of Myelosuppression and Oxidative Stress

Cinnamic acid has shown potential in ameliorating myelosuppression and oxidative stress induced by the chemotherapeutic agent cyclophosphamide. This study suggests that cinnamic acid can protect normal cells from the toxic effects of chemotherapy (Patra et al., 2012).

Influence on Plant Growth

In plant biology, cinnamic acid has been observed to inhibit root growth in soybean (Glycine max) and influence lignin production. This process involves alterations in various metabolic processes, including activities related to indole-3-acetic acid (IAA) oxidase and cinnamate 4-hydroxylase (C4H) (Salvador et al., 2013).

Antimicrobial Activities

Cinnamic acid derivatives, particularly those with a phenolic hydroxyl group, are known for their antimicrobial properties. These derivatives exhibit antibacterial, antiviral, and antifungal activities, making them important for the development of new pharmacologically active compounds (Sova, 2012).

Application in Antimalarial Drug Development

There is ongoing research into the combination of cinnamic acids with classical antimalarial drugs. The goal is to enhance efficacy and explore new therapeutic potentials, particularly in the area of drug repurposing (Silva et al., 2019).

Role in Fungal Metabolism

Cinnamic acid serves as a central intermediate in lignin synthesis in plants and is metabolized by filamentous fungi like Aspergillus niger. Understanding this metabolic pathway can provide insights into lignin degradation and potential biotechnological applications (Lubbers et al., 2019).

Cosmetics and Skincare Applications

Cinnamic acid derivatives are commonly utilized in cosmetics, offering various functions such as UV protection and antimicrobial activities. They are also being investigated for skin lightening and anti-aging properties (Gunia-Krzyżak et al., 2018).

Therapeutic Effects in Diabetes Management

Cinnamic acid and its derivatives have shown potential in the prevention and management of diabetes and its complications. Their mechanisms include stimulating insulin secretion, improving pancreatic β-cell functionality, and enhancing glucose uptake (Adisakwattana, 2017).

Safety And Hazards

Cinnamic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Some individuals may experience allergic reactions when exposed to cinnamic acid, especially through skin contact in cosmetics or fragrances .

Future Directions

Research into the potential applications of cinnamic acid is ongoing. Its properties make it a candidate for use in many sectors including the development of new pharmaceuticals, biofuels, and eco-friendly pesticides .

properties

IUPAC Name

(E)-3-phenylprop-2-enoic acid
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InChI

InChI=1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11)/b7-6+
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InChI Key

WBYWAXJHAXSJNI-VOTSOKGWSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)O
Source PubChem
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Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)O
Source PubChem
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Molecular Formula

C9H8O2
Record name cinnamic acid
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DSSTOX Substance ID

DTXSID5022489
Record name E-Cinnamic acid
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Molecular Weight

148.16 g/mol
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Physical Description

Solid with a honey floral odor; [Merck Index] White crystalline solid; [Alfa Aesar MSDS], Solid, White crystalline scales, honey floral odour
Record name Cinnamic acid
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Boiling Point

298.00 to 300.00 °C. @ 760.00 mm Hg
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Solubility

0.546 mg/mL, insoluble in water; soluble in oils, slightly soluble (in ethanol)
Record name trans-Cinnamic acid
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Record name Cinnamic acid
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Product Name

Cinnamic acid

CAS RN

140-10-3, 621-82-9
Record name trans-Cinnamic acid
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Record name Cinnamic acid
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Record name CINNAMIC ACID
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Record name E-Cinnamic acid
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Record name Cinnamic acid
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Record name trans-Cinnamic acid
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Melting Point

133 °C
Record name trans-Cinnamic acid
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
124,000
Citations
N Ruwizhi, BA Aderibigbe - International journal of molecular sciences, 2020 - mdpi.com
… based on cinnamic acid [16]. Due to the biological efficacy of derivatives of cinnamic acid, this review will report different recently synthesized derivatives of cinnamic acid and their …
Number of citations: 206 www.mdpi.com
M Sova - Mini reviews in medicinal chemistry, 2012 - ingentaconnect.com
… Many cinnamic acid derivatives, especially those with the phenolic hydroxyl group, are well-… It is also well known that cinnamic acid has antimicrobial activity. Cinnamic acid derivatives, …
Number of citations: 518 www.ingentaconnect.com
L Liu, WR Hudgins, S Shack, MQ Yin… - International journal of …, 1995 - Wiley Online Library
… Cinnamic acid, a naturally occurring aromatic fatty acid of low toxicity, has a long history of human exposure. We now show that cinnamic acid … , we found that cinnamic acid induces cell …
Number of citations: 267 onlinelibrary.wiley.com
P De, M Baltas, F Bedos-Belval - Current medicinal chemistry, 2011 - ingentaconnect.com
… Abstract: Cinnamic acid and its phenolic analogues are … Owing to these chemical aspects cinnamic acid derivatives … of their rich medicinal tradition, cinnamic acid derivatives and their …
Number of citations: 449 www.ingentaconnect.com
S Adisakwattana - Nutrients, 2017 - mdpi.com
… Cinnamic acid and its derivatives occur naturally in high levels of plant-based foods. Among various biological activities, cinnamic acid … animal models, cinnamic acid and its derivatives …
Number of citations: 226 www.mdpi.com
A Gunia‐Krzyżak, K Słoczyńska… - … Journal of Cosmetic …, 2018 - Wiley Online Library
… of cinnamic acid derivatives might be extended by skin lightening and anti-ageing functions. Moreover, many novel cinnamic acid … This review presents the current use of cinnamic acid …
Number of citations: 112 onlinelibrary.wiley.com
JA Hoskins - Journal of Applied Toxicology, 1984 - Wiley Online Library
… transport," although cinnamic acid does not have this effect. The words 'cinnamic acid' and '… Most important synthetic compounds related to cinnamic acid are esters of cinnamic acid or …
S Prateek - Journal of Chemical and Pharmaceutical Research, 2011 - cabdirect.org
… Abstract : Cinnamic acid derivatives (CADs) are naturally … In the present review, cinnamic acid and its derivatives are … -hydroxy or p-methoxy residue on cinnamic acid (CA) is significantly …
Number of citations: 248 www.cabdirect.org
F Natella, M Nardini, M Di Felice… - Journal of agricultural …, 1999 - ACS Publications
The antioxidant activity of four derivatives of benzoic acid was systematically compared with the activity of the four homologous derivatives of cinnamic acid. The couples of compounds …
Number of citations: 748 pubs.acs.org
A Peperidou, E Pontiki, D Hadjipavlou-Litina… - Molecules, 2017 - mdpi.com
… cinnamic acid and propranolol showed the highest lipoxygenase (LOX) inhibition (IC 50 = 6 μΜ) and antiproteolytic activity (IC 50 = 0.425 μΜ). The conjugate 1a of simple cinnamic acid …
Number of citations: 61 www.mdpi.com

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